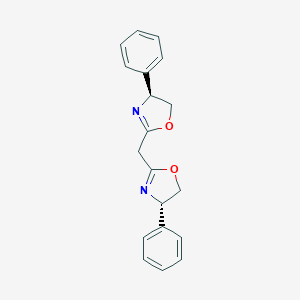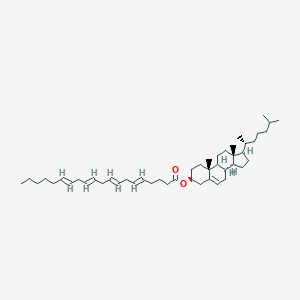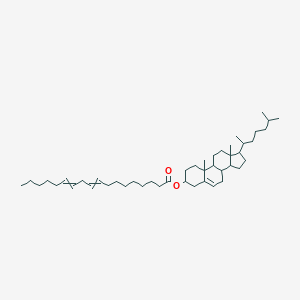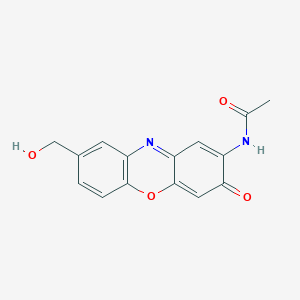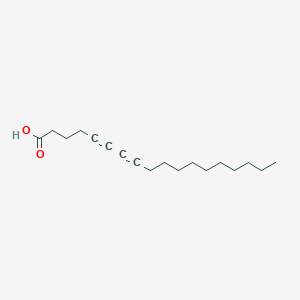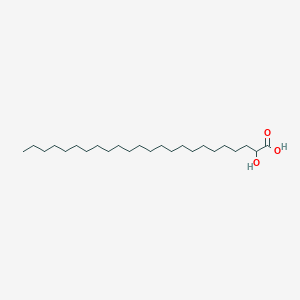
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, etc.). It may also include where it is commonly found or used .
Synthesis Analysis
This involves understanding how the compound is made. This could involve a simple reaction or a complex multi-step process .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Eicosapentaenoic acid derivatives have been extensively studied for their cardiovascular benefits. For example, EPA ethyl ester has been approved by the FDA to reduce the risk of cardiovascular disease in adults with hypertriglyceridemia . Studies have shown that high-purity EPA functions efficiently in reducing cardiovascular events and deaths .
Anti-inflammatory Effects
The anti-inflammatory properties of EPA and its derivatives are well-documented. They have been shown to decrease triglycerides and modulate other cardiometabolic risk factors due to their anti-inflammatory effects .
Mental Health
Research suggests that EPA derivatives can play a role in treating major depression, indicating a potential application for (+/-)-8-HEPE in mental health and well-being .
Metabolic Disorders
EPA derivatives have been associated with improvements in metabolic disorders such as hyperlipidemia, which involves high levels of lipids in the blood .
Precision Nutrition
With the increasing demand for precision nutrition, EPA derivatives are being studied for their specific roles in disease management and health optimization .
Lipid Profile Modulation
Both EPA and its derivatives have been found to significantly affect lipid profiles by decreasing triglycerides and influencing LDL cholesterol levels .
Cellular Function and Metabolism
Omega-3 fatty acids like EPA affect cell function and metabolism. Derivatives of EPA could share these effects, potentially impacting various metabolic pathways .
Pharmacological Potential
The structural modifications possible with EPA allow for the creation of new molecules with optimized therapeutic activity. This suggests a wide range of pharmacological applications for its derivatives, including (+/-)-8-HEPE .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z,9E,11Z,14Z,17Z)-8-hydroxyicosa-5,9,11,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,14-11-,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOUCHKFBGGNEB-GXIKJMEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347490 | |
| Record name | (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-8-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid | |
CAS RN |
99217-77-3 | |
| Record name | (+/-)-8-Hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



